molecular formula C10H11N3 B15254958 N-(3-Methylphenyl)-1H-pyrazol-4-amine

N-(3-Methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B15254958
M. Wt: 173.21 g/mol
InChI Key: NBZKPXDWLJJCGW-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3-methylphenyl substituent at the 4-position of the pyrazole ring. Pyrazole amines are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s structure combines the aromaticity of the pyrazole core with the electron-donating methyl group on the phenyl ring, influencing its electronic and steric properties.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-(3-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3/c1-8-3-2-4-9(5-8)13-10-6-11-12-7-10/h2-7,13H,1H3,(H,11,12)

InChI Key

NBZKPXDWLJJCGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methylphenyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Another method involves the use of 3-methylphenylhydrazine and 1,3-diketones under basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

N-(3-Methylphenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic benefits.

Comparison with Similar Compounds

Key Observations :

  • Hybrid Systems: Compound 3 () incorporates a pyrazolo-pyrimidine-thienopyrimidine framework, which may improve binding to biological targets through extended π-stacking .

Key Observations :

  • Low Yields : The N-cyclopropyl derivative () had a low yield (17.9%), likely due to steric challenges in the coupling step .
  • Efficient Cyclization : The high yield (82%) in highlights the efficiency of the Vilsmeier–Haack reaction for constructing fused heterocycles .

Spectral and Analytical Data

Comparative spectral data reveal substituent-dependent trends:

Compound IR (C=N/C=O) $ ^1H $ NMR (Key Signals) Elemental Analysis (C/H/N) Reference ID
Compound 3c () 1664 cm⁻¹ (C=N) δ 8.68 (–CH=N), 6.20–7.79 (Ar-H) C: 70.44%, H: 5.69%, N: 12.92%
N-Cyclopropyl analog Not reported δ 8.87 (pyridine-H), 1.38 (cyclopropane-CH₃) HRMS: m/z 215 ([M+H]⁺)
Compound 41 () δ 11.55 (NH), 5.01–5.03 (CH), 1.38 (CH₃) ESIMS: m/z 392.2

Key Observations :

  • Imine Stretch : The C=N stretch at 1664 cm⁻¹ () is characteristic of Schiff bases .
  • NH Signals : Broad NH peaks (e.g., δ 11.55 in ) indicate hydrogen bonding or tautomerism in pyrazole amines .

Purity and Physicochemical Properties

Compound Purity Melting Point Analytical Method Reference ID
Compound 3 () Not reported Chromatography (HPLC)
Compound in 95% LCMS/HPLC
N-Cyclopropyl analog 104–107°C $ ^1H $ NMR, HRMS

Key Observations :

  • Purity Challenges : Lower yields (e.g., 17.9% in ) often correlate with purification difficulties .
  • High-Purity Examples : Compounds like those in achieve >95% purity via chromatographic methods .

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